molecular formula C13H15FO4 B8077826 Methyl 6-(2-fluorophenoxy)-2-oxohexanoate

Methyl 6-(2-fluorophenoxy)-2-oxohexanoate

Cat. No.: B8077826
M. Wt: 254.25 g/mol
InChI Key: GZFMXCUTYASQGC-UHFFFAOYSA-N
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Description

The compound identified as “Methyl 6-(2-fluorophenoxy)-2-oxohexanoate” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-fluorophenoxy)-2-oxohexanoate involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials.

    Reaction Conditions: Specific temperature, pressure, and catalysts are used to facilitate the reactions.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to handle significant quantities of reactants.

    Continuous Processes: Implementing continuous production processes to enhance efficiency.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-fluorophenoxy)-2-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts may be used to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methyl 6-(2-fluorophenoxy)-2-oxohexanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Employed in biological studies to understand its effects on living organisms.

    Medicine: Investigated for its potential therapeutic properties and effects on human health.

    Industry: Utilized in industrial processes for the production of various products.

Mechanism of Action

The mechanism by which Methyl 6-(2-fluorophenoxy)-2-oxohexanoate exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways: It influences various biochemical pathways, leading to its observed effects.

    Binding Sites: The compound binds to specific sites on its targets, altering their activity.

Conclusion

This compound is a versatile compound with significant importance in various scientific fields

Properties

IUPAC Name

methyl 6-(2-fluorophenoxy)-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-17-13(16)11(15)7-4-5-9-18-12-8-3-2-6-10(12)14/h2-3,6,8H,4-5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFMXCUTYASQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CCCCOC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)CCCCOC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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